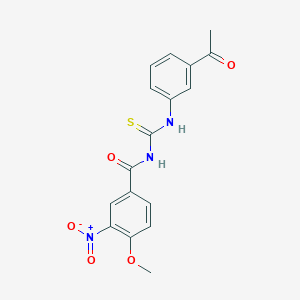![molecular formula C22H17N3O2S B410435 N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B410435.png)
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound with the molecular formula C22H17N3O2S and a molecular weight of 387.5 g/mol This compound is known for its unique structure, which includes a benzoxazole ring, a phenyl group, and a carbamothioyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the carbamothioyl group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
Uniqueness
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methyl group enhances its stability and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C22H17N3O2S |
|---|---|
Molekulargewicht |
387.5g/mol |
IUPAC-Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14-6-8-15(9-7-14)20(26)25-22(28)23-17-12-10-16(11-13-17)21-24-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H2,23,25,26,28) |
InChI-Schlüssel |
MHNHXZMEMOTSGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B410353.png)
![N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410354.png)
![N-{3-nitro-4-methoxybenzoyl}-N'-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B410355.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410356.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410357.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410358.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410359.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410360.png)

![N-[(4-bromophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410367.png)

![N-[4-(diethylamino)phenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410371.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410375.png)
![Propyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410376.png)
